molecular formula C14H16N2O3 B043334 N-Acetyl-D,L-homotryptophan CAS No. 205813-00-9

N-Acetyl-D,L-homotryptophan

Cat. No. B043334
CAS RN: 205813-00-9
M. Wt: 260.29 g/mol
InChI Key: TZVGIHUGMJIKMD-UHFFFAOYSA-N
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Description

N-Acetyl-D,L-homotryptophan is a chemical compound with the molecular formula C14H16N2O3 . It contains a total of 36 bonds, including 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of N-Acetyl-D,L-homotryptophan can be achieved from N-Acetyl-g-carbethoxy Homotryptophan, Ethyl Ester . It is also available for purchase as a product for proteomics research .


Molecular Structure Analysis

The molecular structure of N-Acetyl-D,L-homotryptophan consists of 35 atoms; 16 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It also contains a total of 36 bonds, including 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .


Chemical Reactions Analysis

N-Acetyl-D,L-homotryptophan is a member of the fatty acid amide family with an amino acid as the biogenic amine. The occurrence of N-acylated amino acids in biological systems has long been known .


Physical And Chemical Properties Analysis

N-Acetyl-D,L-homotryptophan contains a total of 35 atoms; 16 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It also contains a total of 36 bonds, including 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .

Scientific Research Applications

Safety and Hazards

The safety data sheet for N-Acetyl-D,L-homotryptophan suggests avoiding contact with skin and eyes, not breathing dust, and keeping the substance in a dry place with the container tightly closed .

Future Directions

N-Acetyl-D,L-homotryptophan has been found to significantly increase IFN-γ production, suggesting potential therapeutic applications . Additionally, the conversion of an amino acid into an anion through acetylation reveals a way for the rational design of drugs to target anion transporters .

properties

IUPAC Name

2-acetamido-4-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19)7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,13,15H,6-7H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVGIHUGMJIKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370639
Record name N-Acetyl-D,L-homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D,L-homotryptophan

CAS RN

205813-00-9
Record name N-Acetyl-D,L-homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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